molecular formula C4H2BrF2NS B12064321 4-Bromo-5-(difluoromethyl)thiazole

4-Bromo-5-(difluoromethyl)thiazole

Cat. No.: B12064321
M. Wt: 214.03 g/mol
InChI Key: ZTQYOMXYSAOAHR-UHFFFAOYSA-N
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Description

4-Bromo-5-(difluoromethyl)thiazole is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 4-position and a difluoromethyl group at the 5-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another approach involves the use of difluorocarbene reagents to introduce the difluoromethyl group onto the thiazole ring .

Industrial Production Methods: Industrial production methods for 4-Bromo-5-(difluoromethyl)thiazole often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(difluoromethyl)thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiazoles, while cross-coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

4-Bromo-5-(difluoromethyl)thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-(difluoromethyl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and the presence of bromine and difluoromethyl groups contribute to its reactivity and ability to modulate biological pathways. These interactions can lead to the activation or inhibition of specific enzymes and receptors, resulting in various biological effects .

Comparison with Similar Compounds

4-Bromo-5-(difluoromethyl)thiazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C4H2BrF2NS

Molecular Weight

214.03 g/mol

IUPAC Name

4-bromo-5-(difluoromethyl)-1,3-thiazole

InChI

InChI=1S/C4H2BrF2NS/c5-3-2(4(6)7)9-1-8-3/h1,4H

InChI Key

ZTQYOMXYSAOAHR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)C(F)F)Br

Origin of Product

United States

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